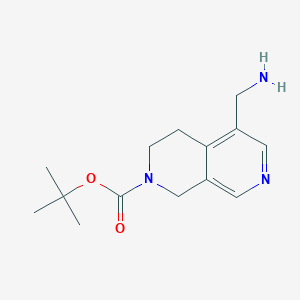
3-Ethyl-2-fluoro-4-iodo-5-methylpyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Ethyl-2-fluoro-4-iodo-5-methylpyridine is a heterocyclic organic compound that belongs to the pyridine family. This compound is characterized by the presence of ethyl, fluoro, iodo, and methyl substituents on the pyridine ring. The unique combination of these substituents imparts distinct chemical and physical properties to the compound, making it of interest in various fields of scientific research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl-2-fluoro-4-iodo-5-methylpyridine can be achieved through a multi-step process starting from commercially available precursors. One common method involves the following steps:
Nitration: The starting material, 2-fluoro-4-methylpyridine, undergoes nitration to introduce a nitro group at the desired position.
Reduction: The nitro group is then reduced to an amine group using a reducing agent such as hydrogen gas in the presence of a catalyst.
Iodination: The amine group is converted to an iodo group through a Sandmeyer reaction, which involves the use of sodium nitrite and hydroiodic acid.
Alkylation: Finally, the ethyl group is introduced through an alkylation reaction using an appropriate alkylating agent.
Industrial Production Methods
Industrial production of this compound typically involves optimization of the above synthetic routes to achieve higher yields and purity. This may include the use of advanced catalytic systems, continuous flow reactors, and process intensification techniques to enhance reaction efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
3-Ethyl-2-fluoro-4-iodo-5-methylpyridine can undergo various types of chemical reactions, including:
Substitution Reactions: The iodo group can be substituted with other nucleophiles through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the ethyl and methyl substituents.
Coupling Reactions: The presence of the iodo group makes the compound suitable for coupling reactions such as Suzuki-Miyaura and Heck reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and thiols. Reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
Substitution Products: Depending on the nucleophile used, products such as azides, nitriles, and thiols can be formed.
Oxidation Products: Oxidation of the ethyl or methyl groups can lead to the formation of aldehydes, ketones, or carboxylic acids.
Coupling Products: Coupling reactions can yield biaryl compounds or other complex structures.
Applications De Recherche Scientifique
3-Ethyl-2-fluoro-4-iodo-5-methylpyridine has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used as a probe in biochemical assays to study enzyme activity and protein-ligand interactions.
Industry: The compound is used in the production of specialty chemicals, dyes, and materials with specific properties.
Mécanisme D'action
The mechanism of action of 3-Ethyl-2-fluoro-4-iodo-5-methylpyridine depends on its specific application. In biochemical assays, the compound may interact with enzymes or receptors, modulating their activity through binding interactions. The presence of the fluoro and iodo substituents can enhance the compound’s binding affinity and specificity for its molecular targets. The exact pathways involved can vary depending on the biological system and the specific target.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Fluoro-4-iodo-5-methylpyridine: Lacks the ethyl group, which may affect its reactivity and binding properties.
3-Ethyl-2-fluoro-5-methylpyridine: Lacks the iodo group, which may limit its use in coupling reactions.
3-Ethyl-4-iodo-5-methylpyridine: Lacks the fluoro group, which may affect its electronic properties and reactivity.
Uniqueness
3-Ethyl-2-fluoro-4-iodo-5-methylpyridine is unique due to the combination of its substituents, which impart distinct chemical and physical properties. The presence of both fluoro and iodo groups makes it particularly versatile for use in various chemical reactions, while the ethyl and methyl groups can influence its binding interactions and reactivity.
Propriétés
Formule moléculaire |
C8H9FIN |
|---|---|
Poids moléculaire |
265.07 g/mol |
Nom IUPAC |
3-ethyl-2-fluoro-4-iodo-5-methylpyridine |
InChI |
InChI=1S/C8H9FIN/c1-3-6-7(10)5(2)4-11-8(6)9/h4H,3H2,1-2H3 |
Clé InChI |
DRKHNUQBGUBBLN-UHFFFAOYSA-N |
SMILES canonique |
CCC1=C(C(=CN=C1F)C)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-chloro-6-(4-methoxybenzyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine](/img/structure/B11852708.png)


![Tert-butyl 1-carbamoyl-6-azaspiro[2.6]nonane-6-carboxylate](/img/structure/B11852718.png)
![2-(Naphthalen-2-yl)-4H-pyrido[2,3-d][1,3]oxazin-4-one](/img/structure/B11852722.png)









